molecular formula C18H20N2O B2837743 3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 537018-29-4

3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

Cat. No.: B2837743
CAS No.: 537018-29-4
M. Wt: 280.371
InChI Key: QFVFRNPGIIXNAP-UHFFFAOYSA-N
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Description

3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a complex organic compound that features a benzimidazole core, a methylbenzyl group, and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the methylbenzyl group and the propanol side chain. Key steps include:

    Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of Propanol Side Chain: The final step involves the addition of the propanol side chain through a nucleophilic substitution reaction using 3-chloropropanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the alcohol group, forming a hydrocarbon.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of 3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-one.

    Reduction: Formation of 3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propane.

    Substitution: Formation of nitro or halogenated derivatives of the benzimidazole ring.

Scientific Research Applications

3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylbenzyl)-1H-benzo[d]imidazole: Lacks the propanol side chain.

    3-(1H-benzo[d]imidazol-2-yl)propan-1-ol: Lacks the methylbenzyl group.

    1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol: Has an ethanol side chain instead of propanol.

Uniqueness

3-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is unique due to the combination of its benzimidazole core, methylbenzyl group, and propanol side chain. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

3-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-6-4-7-15(12-14)13-20-17-9-3-2-8-16(17)19-18(20)10-5-11-21/h2-4,6-9,12,21H,5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVFRNPGIIXNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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